molecular formula C21H26ClF3N2O2 B2427785 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1216530-57-2

1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2427785
CAS No.: 1216530-57-2
M. Wt: 430.9
InChI Key: YWUIYBVBLPAMRY-UHFFFAOYSA-N
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Description

1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H26ClF3N2O2 and its molecular weight is 430.9. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methylphenoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O2.ClH/c1-16-5-7-20(8-6-16)28-15-19(27)14-25-9-11-26(12-10-25)18-4-2-3-17(13-18)21(22,23)24;/h2-8,13,19,27H,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUIYBVBLPAMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical formula:

  • Molecular Formula : C₁₈H₂₃ClF₃N₄O
  • Molecular Weight : 396.83 g/mol

The biological activity of 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.

Antidepressant Effects

Research has indicated that compounds with similar piperazine structures exhibit antidepressant properties. A study demonstrated that derivatives of piperazine could modulate serotonin receptors, leading to increased serotonin levels in synaptic clefts, thereby alleviating symptoms of depression .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. In vitro studies have shown that piperazine derivatives can antagonize dopamine D2 receptors, which is a common mechanism among antipsychotic medications .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds, with mechanisms involving the reduction of oxidative stress and inflammation in neuronal cells. The presence of the trifluoromethyl group may enhance these effects by stabilizing the molecular structure against metabolic degradation .

Study 1: Antidepressant Activity

In a double-blind randomized controlled trial, participants treated with a piperazine-based compound showed a significant reduction in depressive symptoms compared to placebo controls. The study utilized standardized depression scales (such as the Hamilton Depression Rating Scale) to quantify improvements .

Study 2: Antipsychotic Efficacy

A cohort study involving patients diagnosed with schizophrenia revealed that treatment with this class of compounds resulted in a marked decrease in psychotic symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). Patients reported fewer side effects compared to traditional antipsychotics .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine D2 receptor antagonism
NeuroprotectiveReduction of oxidative stress

Scientific Research Applications

Chemical Properties and Structure

The compound features a p-tolyloxy group, a piperazine moiety, and a trifluoromethyl-substituted phenyl group. These structural components are associated with enhanced bioactivity, making the compound a candidate for drug development.

Analgesic Activity

Research has indicated that derivatives of piperazine, including those similar to 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, exhibit significant analgesic properties. A study demonstrated that related compounds showed antinociceptive effects in models of neuropathic pain, suggesting that this compound may also possess similar analgesic capabilities .

Neuropathic Pain Treatment

The compound's potential in treating neuropathic pain is particularly noteworthy. In animal models, related piperazine derivatives were shown to reduce tactile allodynia and hyperalgesia effectively without inducing motor impairments, indicating a favorable safety profile for further development as a therapeutic agent .

Case Study 1: Antinociceptive Properties

In a study evaluating the antinociceptive activity of related compounds, researchers found that intraperitoneal administration resulted in significant reductions in pain responses in mice subjected to chronic constriction injury models. The study highlighted the potential of such compounds as safer alternatives to existing analgesics like pregabalin .

CompoundED50 (mg/kg)Motor ImpairmentNGF Content Change
LPP1 (related)1.5NoneIncreased
Pregabalin15.4NoneIncreased

Case Study 2: Structural Analysis

Microscopic examinations conducted during the studies revealed ultrastructural changes in nerve fibers post-treatment, indicating neuroprotective effects associated with these compounds. This structural integrity suggests that 1-(p-Tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride might play a role in nerve regeneration or protection during neuropathic conditions .

Q & A

Q. What are the key synthetic pathways for 1-(p-tolyloxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, 4-(3-(trifluoromethyl)phenyl)piperazine is synthesized using Buchwald-Hartwig amination or Ullmann coupling .
  • Step 2: Etherification to introduce the p-tolyloxy group. This requires activating agents like NaH or K₂CO₃ in anhydrous solvents (e.g., DMF or THF) under reflux .
  • Step 3: Hydrochloride salt formation via HCl gas or aqueous HCl precipitation .

Critical Factors:

  • Temperature: Excessive heat during etherification may lead to byproducts (e.g., elimination reactions).
  • Solvent Polarity: Polar aprotic solvents enhance nucleophilicity of intermediates .
  • Yield Optimization: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) typically achieves >80% purity, but recrystallization improves crystallinity .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Approach:

  • NMR (¹H/¹³C):
    • The piperazine ring protons appear as multiplet signals at δ 2.8–3.5 ppm.
    • The trifluoromethyl group (CF₃) splits adjacent aromatic protons into distinct doublets (δ 7.2–7.8 ppm) .
    • p-Tolyloxy methyl protons resonate as a singlet at δ 2.3 ppm .
  • FT-IR: Peaks at 1240–1280 cm⁻¹ (C-O-C stretch) and 1120 cm⁻¹ (C-F stretch) confirm ether and CF₃ groups .
  • Mass Spectrometry (HRMS): Exact mass should match the molecular formula (C₂₁H₂₄ClF₃N₂O₂; calculated [M+H]⁺: 453.15) .

Common Pitfalls:

  • Residual solvent peaks in NMR (e.g., DMSO-d₆ at δ 2.5 ppm) may obscure signals. Use deuterated chloroform (CDCl₃) for clearer spectra .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Recommended Assays:

  • Receptor Binding: Screen for affinity at serotonin (5-HT₁A/2A) or dopamine (D₂/D₃) receptors due to structural similarity to piperazine-based ligands .
  • Cytochrome P450 Inhibition: Assess metabolic stability using human liver microsomes (HLMs) .
  • Solubility Testing: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Data Interpretation:

  • Low solubility (<10 µg/mL) may necessitate prodrug strategies.
  • IC₅₀ values <1 µM in receptor assays suggest therapeutic potential for CNS disorders .

Advanced Research Questions

Q. How can researchers resolve contradictions in SAR data for analogs of this compound?

Case Study: Discrepancies in receptor binding between analogs may arise from:

  • Conformational Flexibility: The propan-2-ol linker’s stereochemistry (R vs. S configuration) alters receptor fit. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to model interactions .
  • Electrostatic Effects: The CF₃ group’s electron-withdrawing nature modulates π-π stacking in aromatic receptor pockets. Compare with non-fluorinated analogs .

Statistical Tools:

  • Multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What strategies optimize the synthesis scale-up while minimizing impurities?

Process Chemistry Considerations:

  • Catalyst Selection: Replace Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with cheaper Ni catalysts for coupling steps, ensuring equivalent turnover .
  • Byproduct Mitigation: Monitor for dehalogenation byproducts (e.g., loss of Cl⁻) via LC-MS during piperazine formation .
  • Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Scale-Up Protocol:

StepParameterLab Scale (1 g)Pilot Scale (100 g)
EtherificationTemp.80°C70°C (to prevent exotherms)
WorkupSolventCH₂Cl₂Ethyl acetate (lower toxicity)
Yield85%78% (due to slower mixing)

Q. How can in vivo pharmacokinetic data be reconciled with in vitro metabolic stability results?

Discrepancy Analysis:

  • Plasma Protein Binding: High binding (>95%) reduces free drug concentration, masking in vitro stability. Use equilibrium dialysis to measure unbound fraction .
  • First-Pass Metabolism: Hepatic extraction may differ between species. Compare rat vs. human CYP450 isoform activity .

Modeling Solutions:

  • PBPK modeling (e.g., GastroPlus) to predict bioavailability based on logD (-0.5 to 1.5) and permeability (Caco-2 assay) .

Q. What advanced techniques characterize polymorphic forms of the hydrochloride salt?

Analytical Workflow:

XRPD: Identify crystalline vs. amorphous forms. Peaks at 2θ = 12.5°, 17.8° indicate Form I .

DSC: Endothermic peak at 180–190°C corresponds to melting point .

Dynamic Vapor Sorption (DVS): Hygroscopicity <1% weight gain at 80% RH suggests stability .

Impact on Bioavailability:

  • Form II (metastable) shows 2x faster dissolution than Form I in biorelevant media (FaSSIF) .

Q. How do researchers address conflicting cytotoxicity data in cell-based assays?

Troubleshooting Steps:

  • Cell Line Variability: Test in multiple lines (e.g., HEK293 vs. SH-SY5Y) to rule out lineage-specific toxicity .
  • Redox Interference: The CF₃ group may generate reactive oxygen species (ROS). Confirm with fluorescent probes (e.g., DCFH-DA) .
  • Solvent Controls: Ensure DMSO concentration <0.1% to avoid false positives .

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